molecular formula C25H18Cl2N4 B11218711 N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11218711
M. Wt: 445.3 g/mol
InChI Key: DIIOQEVMNKNZNK-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated benzyl and phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl and phenyl derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific arrangement of its chlorinated benzyl and phenyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H18Cl2N4

Molecular Weight

445.3 g/mol

IUPAC Name

7-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H18Cl2N4/c26-19-9-11-21(12-10-19)31-15-22(18-6-2-1-3-7-18)23-24(29-16-30-25(23)31)28-14-17-5-4-8-20(27)13-17/h1-13,15-16H,14H2,(H,28,29,30)

InChI Key

DIIOQEVMNKNZNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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